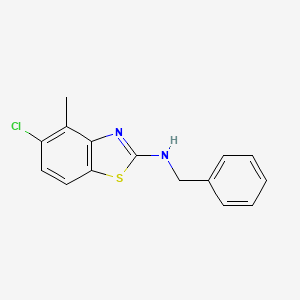

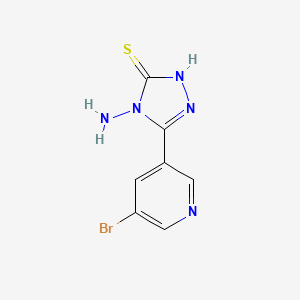

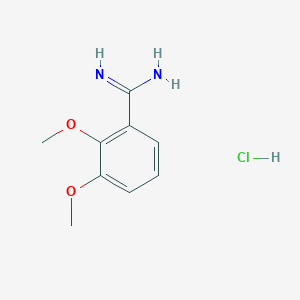

![molecular formula C11H7ClN4O B1437447 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL CAS No. 1006597-09-6](/img/structure/B1437447.png)

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL

Descripción general

Descripción

“1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” is a chemical compound. It belongs to the class of pyrazolo[3,4-D]pyrimidines, which are known to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidines involves various processes. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-D]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” can be complex and depend on the conditions of the reaction. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been synthesized and tested for its in-vitro anticancer activity against various cancer cell lines. It has demonstrated good to moderate efficacy, particularly against renal cancer cell lines . The synthesis of this compound involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which yield compounds with a pyrazolopyrimidine linkage .

Antitumor Potential

In the realm of antitumor research, derivatives of pyrazolo[3,4-d]pyrimidin-4-ol have been evaluated for their effectiveness against human lung carcinoma (A549) cell lines. Some synthesized compounds have shown significant cytotoxic activity, with one particular derivative exhibiting an IC50 value of 3.6 μM .

Pharmacological Effects

The pyrazolopyrimidine derivatives are known for their broad pharmacological potential. They encompass activities such as antiviral, antimicrobial, and CNS cancer treatment. These compounds are considered bioisosteres of natural purine, making them a privileged core skeleton in biologically active compounds .

Antimicrobial Properties

Research has indicated that pyrazolopyrimidine derivatives possess antimicrobial properties. This makes them valuable in the development of new antibiotics and treatments for bacterial infections .

Antiviral Applications

The antiviral properties of pyrazolopyrimidine derivatives have been recognized, with studies reporting their potential in combating viral infections .

Neurodegenerative Disease Treatment

Compounds containing the pyrazolopyrimidine moiety have been reported to hold pharmacological potential in treating neurodegenerative diseases such as Parkinson’s disease .

Chemotherapy Enhancement

Pyrazolopyrimidine derivatives have been explored for their role in enhancing the efficacy of chemotherapy drugs. They may act by inducing DNA damage in poorly oxygenated tumor cells, thus improving the treatment outcomes .

Antitubercular Agents

The introduction of halogen atoms on the phenyl ring of pyrazolopyrimidine derivatives has been studied for its effects on antitubercular activity. This research could lead to the development of new treatments for tuberculosis .

Mecanismo De Acción

The mechanism of action of pyrazolo[3,4-D]pyrimidines is complex and depends on the specific derivative and its target. For example, some derivatives have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-8-3-1-2-4-9(8)16-10-7(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQCFUBRJDCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=O)NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

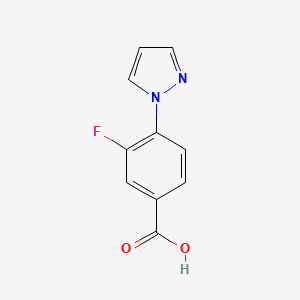

![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)